2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features an imidazole ring, a fluorophenyl group, and an isoxazole ring. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the imidazole and isoxazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the fluorophenyl group or the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonates.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its potential as an antimicrobial or antifungal agent.
Medicine: Exploring its therapeutic potential for treating infections or inflammatory conditions.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell membranes.
Anti-inflammatory Activity: It could modulate inflammatory pathways by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-phenylisoxazol-3-yl)acetamide: Lacks the fluorine atom.
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide might enhance its biological activity or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-4-2-13(3-5-14)16-10-15(21-24-16)11-17(23)20-6-1-8-22-9-7-19-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXODAHFKXYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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